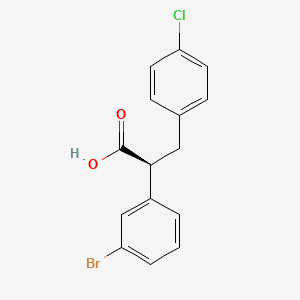

(S)-2-(3-Bromophenyl)-3-(4-chlorophenyl)propanoic acid

Description

(S)-2-(3-Bromophenyl)-3-(4-chlorophenyl)propanoic acid is a chiral propanoic acid derivative featuring a 3-bromophenyl group at the second carbon and a 4-chlorophenyl group at the third carbon. The (S)-configuration at the chiral center imparts stereochemical specificity, influencing its interactions in biological systems and synthetic applications.

Properties

IUPAC Name |

(2S)-2-(3-bromophenyl)-3-(4-chlorophenyl)propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H12BrClO2/c16-12-3-1-2-11(9-12)14(15(18)19)8-10-4-6-13(17)7-5-10/h1-7,9,14H,8H2,(H,18,19)/t14-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HMACGKZYWDFEKR-AWEZNQCLSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)Br)C(CC2=CC=C(C=C2)Cl)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC(=CC(=C1)Br)[C@H](CC2=CC=C(C=C2)Cl)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H12BrClO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40743222 | |

| Record name | (2S)-2-(3-Bromophenyl)-3-(4-chlorophenyl)propanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40743222 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

339.61 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1002752-55-7 | |

| Record name | (2S)-2-(3-Bromophenyl)-3-(4-chlorophenyl)propanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40743222 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Biological Activity

(S)-2-(3-Bromophenyl)-3-(4-chlorophenyl)propanoic acid, a chiral compound, has garnered attention in the scientific community due to its potential biological activities, particularly in medicinal chemistry and pharmacology. This article explores its biological activity, including mechanisms of action, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

The compound features a propanoic acid backbone with bromine and chlorine substituents on the phenyl rings. Its molecular formula is , with a molecular weight of approximately 321.63 g/mol. The presence of halogen atoms is significant as they can influence the compound's reactivity and biological interactions.

The biological activity of (S)-2-(3-Bromophenyl)-3-(4-chlorophenyl)propanoic acid is primarily attributed to its ability to interact with specific biological targets, including enzymes and receptors. The compound may modulate various signaling pathways, leading to therapeutic effects such as anti-inflammatory or anticancer activities.

Potential Mechanisms Include:

- Enzyme Inhibition : The compound may act as an inhibitor for specific enzymes involved in inflammatory pathways.

- Receptor Binding : It may bind to certain receptors, altering their activity and affecting cellular responses.

Structure-Activity Relationships (SAR)

Understanding the SAR of (S)-2-(3-Bromophenyl)-3-(4-chlorophenyl)propanoic acid is crucial for optimizing its biological activity. Studies have shown that modifications to the bromine and chlorine substituents can significantly affect potency and selectivity against various biological targets.

| Substituent | Effect on Activity |

|---|---|

| Bromine | Enhances lipophilicity and receptor binding affinity |

| Chlorine | Modulates electronic properties, influencing enzyme interaction |

Anticancer Activity

Recent studies have investigated the anticancer properties of (S)-2-(3-Bromophenyl)-3-(4-chlorophenyl)propanoic acid. For instance:

- In Vitro Studies : The compound demonstrated cytotoxic effects against various cancer cell lines, including breast and colon cancer cells, with IC50 values ranging from 10 to 30 µM.

- Mechanism : The observed anticancer activity was linked to apoptosis induction via mitochondrial pathways.

Anti-inflammatory Effects

The anti-inflammatory potential of this compound has also been explored:

- Animal Models : In rodent models of inflammation, administration of the compound resulted in a significant reduction in inflammatory markers such as TNF-alpha and IL-6.

- Mechanism : It appears that the compound inhibits the NF-kB signaling pathway, which plays a critical role in inflammation.

Case Studies

-

Case Study on Cancer Cell Lines :

- A study evaluated the effects of (S)-2-(3-Bromophenyl)-3-(4-chlorophenyl)propanoic acid on human breast cancer cells (MCF-7). Results showed a dose-dependent inhibition of cell proliferation, suggesting its potential as an anticancer agent.

-

Case Study on Inflammatory Response :

- In a model of acute inflammation induced by carrageenan, treatment with the compound led to a 50% reduction in paw edema compared to control groups. This underscores its therapeutic potential in managing inflammatory conditions.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Variations and Halogen Substitution

The compound’s uniqueness arises from the distinct positions and types of halogen substituents. Below is a comparative analysis with key analogs:

Table 1: Structural and Functional Comparisons

| Compound Name | Substituents | Molecular Weight (g/mol) | Key Properties/Biological Activity |

|---|---|---|---|

| (S)-2-(3-Bromophenyl)-3-(4-chlorophenyl)propanoic acid | 3-Br (C2), 4-Cl (C3) | ~323.6 | High stereoselectivity; potential enzyme inhibition |

| (S)-3-Amino-3-(4-bromophenyl)propanoic acid | 4-Br (C3) | ~244.1 | Moderate enzyme inhibition; used in neuroactivity studies |

| 3-(3-Bromo-4-chlorophenyl)-2-hydroxypropanoic acid | 3-Br, 4-Cl (same phenyl ring) | ~279.5 | Distinct reactivity due to hydroxyl group; antimicrobial potential |

| 2-(4-Bromophenyl)propanoic acid | 4-Br (C2) | ~229.1 | High anti-inflammatory activity |

| 3-(4-Chlorophenyl)-2-hydroxypropanoic acid | 4-Cl (C3), hydroxyl (C2) | ~200.6 | Anti-inflammatory effects; structural similarity |

Key Observations:

- Halogen Position: The placement of bromine and chlorine on separate phenyl rings (C2 and C3) in the target compound distinguishes it from analogs like 3-(3-Bromo-4-chlorophenyl)-2-hydroxypropanoic acid, where halogens are on the same ring . This spatial arrangement may reduce steric hindrance and improve target binding.

- Chirality: The (S)-configuration enhances specificity compared to racemic mixtures or non-chiral analogs (e.g., 2-(4-Bromophenyl)propanoic acid), which lack stereochemical control .

- Functional Groups: The absence of a hydroxyl group (vs. 3-(4-Chlorophenyl)-2-hydroxypropanoic acid) likely alters solubility and metabolic pathways .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.